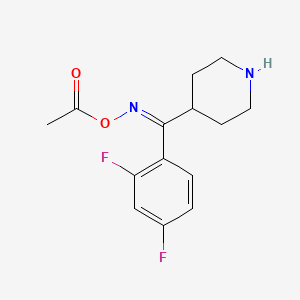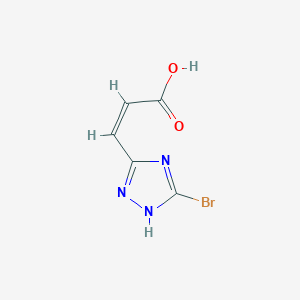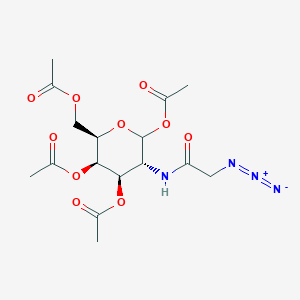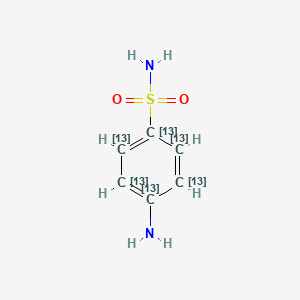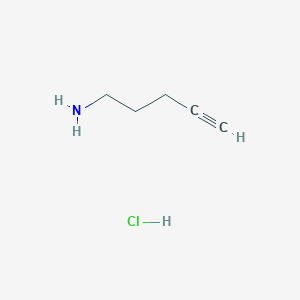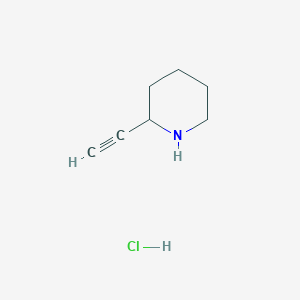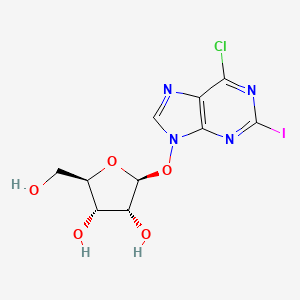
(2S,3R,4S,5R)-2-((6-Chloro-2-iodo-9H-purin-9-yl)oxy)-5-(hydroxymethyl)tetrahydrofuran-3,4-diol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(2S,3R,4S,5R)-2-((6-Chloro-2-iodo-9H-purin-9-yl)oxy)-5-(hydroxymethyl)tetrahydrofuran-3,4-diol is a useful research compound. Its molecular formula is C10H10ClIN4O5 and its molecular weight is 428.57 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Pharmacokinetics and Metabolism
- Pharmacokinetics Study : A study on 2',3',5'-Tri-O-acetyl-N6-(3-hydroxylaniline)adenosine (IMM-H007) and its metabolites, including a derivative similar to (2S,3R,4S,5R)-2-((6-Chloro-2-iodo-9H-purin-9-yl)oxy)-5-(hydroxymethyl)tetrahydrofuran-3,4-diol, demonstrated the development of a sensitive method for their quantification in hamster blood, facilitating pharmacokinetic studies (Jia et al., 2016).
Chemical Synthesis and Structural Studies
- Synthesis of Arsenic-Containing Cyclic Ethers : Research on synthesizing arsenic-containing cyclic ethers, including compounds structurally related to this compound, provided insights into novel arsenolipids observed in algae and sediments (Guttenberger et al., 2016).
Quantum Chemical Modeling and Spectroscopic Studies
- Quantum Chemical and Spectroscopic Analysis : A study involving quantum chemical modeling and spectroscopic analyses of nelarabine, a compound closely related to this compound, provided insights into its molecular geometry, vibrational modes, and potential as an anticancer drug (Kvasyuk et al., 2022).
Biological Activities and Potential Applications
- Biological Activity : A study on a similar compound, (2R,3R,4S,5R)-2-(6-amino-2-{[(1S)-2-hydroxy-1-(phenylmethyl)ethyl]amino}-9H-purin-9-yl)-5-(2-ethyl-2H-tetrazol-5-yl)tetrahydro-3,4-furandiol, explored its pharmacological properties and potential anti-inflammatory effects in vitro, suggesting the relevance of structurally similar compounds like this compound in medicinal research (Bevan et al., 2007).
Novel Antioxidant Agents
- Antioxidant Research : A study focused on molecular combinations of antioxidants, including a compound related to this compound, to explore their radical scavenging activities, paving the way for potential therapeutic applications in events involving free radical damage (Manfredini et al., 2000).
Propiedades
| { "Design of the Synthesis Pathway": "The synthesis pathway for the compound involves the protection of the hydroxyl groups on the tetrahydrofuran ring, followed by the coupling of the protected tetrahydrofuran with the 6-chloro-2-iodo-9H-purin-9-yl alcohol. The protecting groups are then removed to yield the final product.", "Starting Materials": [ "(2S,3R,4S,5R)-2,5-bis(benzyloxy)tetrahydrofuran-3,4-diol", "6-chloro-2-iodo-9H-purin-9-ol", "Tetrahydrofuran", "Benzyl chloride", "Sodium hydride", "Triethylamine", "Methanol", "Dichloromethane", "Diethyl ether", "Acetic anhydride", "Pyridine", "Sodium bicarbonate", "Sodium chloride", "Water" ], "Reaction": [ "Step 1: Protection of the hydroxyl groups on the tetrahydrofuran ring by treatment with benzyl chloride and sodium hydride in the presence of triethylamine in dichloromethane to yield (2S,3R,4S,5R)-2,5-bis(benzyloxy)tetrahydrofuran-3,4-diol.", "Step 2: Preparation of 6-chloro-2-iodo-9H-purin-9-yl alcohol by treatment of 6-chloro-9H-purine with sodium iodide and silver nitrate in methanol, followed by reduction with sodium borohydride in methanol.", "Step 3: Coupling of the protected tetrahydrofuran with the 6-chloro-2-iodo-9H-purin-9-yl alcohol by treatment with triethylamine and acetic anhydride in dichloromethane to yield the protected compound.", "Step 4: Removal of the benzyl protecting groups by treatment with hydrogenation in the presence of palladium on carbon in methanol to yield the final product, (2S,3R,4S,5R)-2-((6-Chloro-2-iodo-9H-purin-9-yl)oxy)-5-(hydroxymethyl)tetrahydrofuran-3,4-diol." ] } | |
Número CAS |
313477-85-9 |
Fórmula molecular |
C10H10ClIN4O5 |
Peso molecular |
428.57 g/mol |
Nombre IUPAC |
(2S,3R,4S,5R)-2-(6-chloro-2-iodopurin-9-yl)oxy-5-(hydroxymethyl)oxolane-3,4-diol |
InChI |
InChI=1S/C10H10ClIN4O5/c11-7-4-8(15-10(12)14-7)16(2-13-4)21-9-6(19)5(18)3(1-17)20-9/h2-3,5-6,9,17-19H,1H2/t3-,5-,6-,9+/m1/s1 |
Clave InChI |
VWEZOOISWIPSDC-BDXYJKHTSA-N |
SMILES isomérico |
C1=NC2=C(N1O[C@H]3[C@@H]([C@@H]([C@H](O3)CO)O)O)N=C(N=C2Cl)I |
SMILES |
C1=NC2=C(N1OC3C(C(C(O3)CO)O)O)N=C(N=C2Cl)I |
SMILES canónico |
C1=NC2=C(N1OC3C(C(C(O3)CO)O)O)N=C(N=C2Cl)I |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



phenyl]methylidene})amine](/img/structure/B1401465.png)
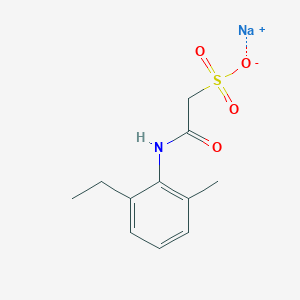

![2,4-dichloro-7H-pyrrolo[2,3-d]pyrimidine-5-carbonitrile](/img/structure/B1401474.png)
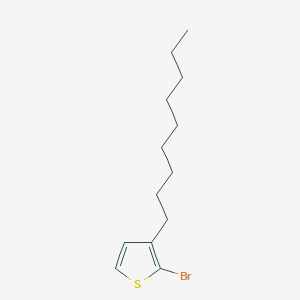

![tert-Butyl 6-((4-isopropoxyphenyl)carbamoyl)-2-azabicyclo[2.2.2]octane-2-carboxylate](/img/structure/B1401477.png)
